molecular formula C19H19ClN6O B5537160 4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine

4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B5537160
M. Wt: 382.8 g/mol
InChI Key: OQGFKUUJBIXNSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions that start with the formation of the core pyrimidine or pyrazole ring followed by various substitution reactions to introduce different functional groups. For instance, compounds similar to the one have been synthesized through the condensation of amino-pyrazoles with triazinyl derivatives under different reaction conditions, leading to a variety of pyrazolopyrimidine and pyrazolopyridine derivatives (Harb, Abbas, & Mostafa, 2005).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives, including the one of interest, is characterized by the fusion of pyrazole and pyrimidine rings. This fused ring system contributes to the compound's planarity and rigidity, which might influence its electronic distribution and interaction with biological targets. X-ray crystallography and computational modeling are common techniques used to analyze such molecular structures, providing insights into the compound's conformation and potential binding modes (Bhat et al., 1981).

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocycle in drug discovery, demonstrating a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies have garnered significant attention, leading to the development of various lead compounds for different disease targets. The flexibility of this scaffold allows for extensive exploration by medicinal chemists to develop potential drug candidates, showcasing the importance of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry (Cherukupalli et al., 2017).

Catalysis and Synthesis

The pyranopyrimidine core is a key precursor for the medicinal and pharmaceutical industries, attributed to its wider synthetic applications and bioavailability. Among its isomers, 5H-pyrano[2,3-d]pyrimidine scaffolds are noted for their applicability in various domains. Recent investigations have focused on synthesizing substituted derivatives through multi-component reactions using diverse hybrid catalysts. This highlights the role of 5H-pyrano[2,3-d]pyrimidine scaffolds in facilitating the development of lead molecules through innovative catalytic applications (Parmar et al., 2023).

Optoelectronic Materials

Quinazolines and pyrimidines, as part of π-extended conjugated systems, are of significant value for creating novel optoelectronic materials. The integration of quinazoline and pyrimidine fragments into such systems has led to the development of materials suitable for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This area of research showcases the potential of functionalized quinazolines and pyrimidines in advancing optoelectronic applications, demonstrating the diverse utility of these heterocyclic compounds (Lipunova et al., 2018).

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as its potential biological activities. Given the presence of several functional groups and rings that are often found in biologically active compounds, it could be of interest in the development of new drugs or other chemical products .

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O/c20-16-4-2-15(3-5-16)12-19(27)25-10-8-24(9-11-25)17-13-18(22-14-21-17)26-7-1-6-23-26/h1-7,13-14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGFKUUJBIXNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone

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